Methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate
Description
Methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate (C₁₀H₁₁NO₃) is a pyridine-derived β-keto ester characterized by a 6-methylpyridin-2-yl substituent attached to a 3-oxopropanoate backbone. Its molecular structure includes a methyl ester group at the terminal position and a ketone functionality adjacent to the pyridine ring (Figure 1). The compound’s InChIKey (CHVKAWYVHSIQMT-UHFFFAOYSA-N) and SMILES (CC1=NC(=CC=C1)C(=O)CC(=O)OC) provide unambiguous identification .
However, structurally related β-keto esters are frequently employed as intermediates in heterocyclic synthesis, such as pyrrolidines or tetrahydropyridines , or as pharmacophores in drug discovery .
Properties
IUPAC Name |
methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-4-3-5-8(11-7)9(12)6-10(13)14-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVKAWYVHSIQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1536328-47-8 | |
| Record name | methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate can be achieved through several methods. One common approach involves the esterification of 6-methylpyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a one-pot, three-component Fischer indolisation–N-alkylation protocol. This method is rapid and operationally straightforward, utilizing aryl hydrazines, ketones, and alkyl halides as starting materials .
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol can produce the desired ester in high yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C₁₀H₁₃N₁O₂
Molecular Weight : 181.22 g/mol
Functional Groups : Contains a methyl ester, pyridine ring, and a ketone group.
The unique structure of this compound allows it to participate in diverse chemical reactions and biological interactions, making it a valuable intermediate in organic synthesis.
Chemistry
Methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized to create various heterocyclic compounds, which are crucial in pharmaceutical development. The compound's ability to undergo nucleophilic substitution reactions makes it suitable for constructing diverse chemical architectures.
Biology
This compound has been investigated for its biological activities , particularly:
- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial effects against various bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 64 µg/mL.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines. The presence of the pyridine moiety is associated with various pharmacological properties that could be harnessed for cancer treatment.
Medicine
This compound is being explored as a potential pharmacophore in drug development. Its structural features allow it to interact with biological targets, such as enzymes and receptors involved in disease pathways. Research indicates its potential use in developing treatments for cancers and other diseases linked to metabolic pathways.
Case Study 1: Antimicrobial Activity
A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Properties
Research published in Cancer Letters highlighted the anticancer properties of this compound when tested against human cancer cell lines. The study found that specific derivatives of this compound exhibited promising antiproliferative effects, warranting further investigation into its mechanisms and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active pyridine derivative, which can then bind to specific sites on enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate with structurally analogous β-keto esters, focusing on substituent effects, reactivity, and applications.
Key Observations:
Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Compounds like Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate and the quinazolinone derivative feature nitro groups that enhance electrophilicity, facilitating nucleophilic attacks. Halogen Substituents: The chloro group in Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura), which is absent in the methyl-substituted target compound.
Synthetic Utility: Methyl 3-(4-bromophenyl)-3-oxopropanoate participates in stereoselective multicomponent reactions to form tetrahydropyridines, highlighting the role of aryl substituents in directing cyclization. The pyridinyl analog (target compound) may exhibit similar behavior but with altered regioselectivity due to the heteroaromatic ring.
Pharmacological Potential: While this compound lacks reported bioactivity, Ethyl 3-cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate and the carboxamide derivative in EP 4 374 877 A2 demonstrate the relevance of β-keto esters in drug discovery. The pyridine moiety in the target compound could mimic nicotinamide scaffolds, suggesting unexplored therapeutic applications.
Notes and Limitations
Data Gaps: The target compound’s physical properties (e.g., melting point, solubility) and spectroscopic data (¹H/¹³C NMR) are absent in the provided evidence, limiting direct comparisons.
Structural vs.
Biological Activity
Methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring, which is known to enhance biological activity. The compound's structure can be represented as follows:
Biological Activities
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, in vitro assays demonstrated significant antibacterial activity against Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 1000 µg/mL .
2. Anticancer Properties
The compound has also been evaluated for its anticancer properties. In vitro tests using the MTT assay indicated that this compound exhibits growth inhibition against several tumor cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the inhibition of key signaling pathways related to cell proliferation.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. This includes:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cancer cell survival and proliferation.
- Receptor Interaction: It has been suggested that the compound interacts with various receptors, leading to altered cellular responses that promote apoptosis in malignant cells .
Case Studies and Research Findings
Several studies have documented the biological activities and mechanisms of action of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via esterification of 3-(6-methylpyridin-2-yl)-3-oxopropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) . Alternative routes include Claisen condensation between methyl pyridine-2-carboxylate derivatives and ketones, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., THF) to avoid hydrolysis . Optimization involves adjusting stoichiometry, catalyst loading (e.g., 1–5 mol% p-TsOH), and reaction time (12–24 hours) to maximize yields (typically 60–85%) .
Q. How is structural characterization performed for this compound?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ ~3.8 ppm (ester methyl group) and δ ~8.0–8.5 ppm (pyridinyl protons) confirm the structure .
- IR : Strong absorption bands at 1740–1745 cm⁻¹ (ester C=O) and 1665–1670 cm⁻¹ (ketone C=O) .
- Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., C₁₀H₁₁NO₃: 209.0688 [M+H]⁺) to verify molecular integrity .
Q. What physicochemical properties influence its reactivity in synthetic applications?
- Key Properties :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water, affecting reaction solvent selection .
- Electrophilicity : The β-ketoester moiety enhances susceptibility to nucleophilic attack at the carbonyl carbon, enabling diverse functionalization .
- Thermal Stability : Decomposition above 200°C necessitates low-temperature storage (2–8°C) for long-term stability .
Advanced Research Questions
Q. What reaction mechanisms govern nucleophilic additions to the β-ketoester group?
- Mechanistic Insight : Nucleophiles (e.g., amines, hydrazines) attack the ketone carbonyl, forming a tetrahedral intermediate that undergoes proton transfer and elimination. For example, in hydrazine reactions, the intermediate dehydrates to yield pyrazole derivatives . Kinetic studies show electron-withdrawing substituents on the pyridinyl ring accelerate reaction rates by increasing electrophilicity (k = 0.15–0.30 min⁻¹) .
Q. How can computational modeling predict regioselectivity in cyclocondensation reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify favorable reaction pathways. For cyclopropane derivatives, computational data correlate with experimental regioselectivity (e.g., 85:15 endo/exo ratio in Diels-Alder reactions) . MD simulations further assess solvent effects on reaction kinetics .
Q. What strategies resolve contradictions in synthetic yield data across studies?
- Analytical Approach :
- Comparative Kinetic Analysis : Monitor reaction progress via HPLC (e.g., retention time ~1.64 minutes under SQD-FA05 conditions) to identify side products (e.g., hydrolysis byproducts) that reduce yields .
- DoE (Design of Experiments) : Use factorial designs to isolate critical variables (e.g., solvent polarity, catalyst type) impacting yields. For example, THF improves Claisen condensation yields by 20% compared to DCM .
Q. How does the 6-methylpyridin-2-yl substituent influence biological activity compared to analogs?
- Comparative Analysis :
- Enzyme Inhibition : Methyl substitution enhances binding affinity to kinase targets (IC₅₀ = 1.2 µM vs. 3.5 µM for unsubstituted analogs) due to hydrophobic interactions .
- Metabolic Stability : The methyl group reduces oxidative metabolism in hepatic microsomes (t₁/₂ = 45 minutes vs. 20 minutes for 6-fluoro analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
